molecular formula C20H22N2O2S B2475381 3-(3-ethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1019149-45-1

3-(3-ethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No. B2475381
CAS RN: 1019149-45-1
M. Wt: 354.47
InChI Key: KMQONNJQWRQEOU-UHFFFAOYSA-N
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Description

The compound is a derivative of the 1,3,5-oxadiazocine class of compounds . These are heterocyclic compounds, which means they contain atoms of at least two different elements in their rings. In this case, the ring contains carbon, nitrogen, and oxygen atoms.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, 1,3,5-oxadiazocines can undergo ring-opening reactions under certain conditions .

Scientific Research Applications

Chemical Structure and Transformations

The compound 3-(3-ethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione belongs to a class of chemicals that undergo interesting transformations in the presence of certain solvents and conditions. For example, similar compounds have been observed to undergo isomerization in DMSO solution, forming mixtures with other complex structures, which highlights the dynamic behavior of such molecules under various chemical conditions (Sedova et al., 2017).

Crystal Packing and Molecular Structure

Research on related 1,3,4-oxadiazol-2(3H)-thiones has revealed insights into their crystal and molecular structures. These studies are crucial for understanding how such compounds interact in the solid state, which can influence their reactivity and potential applications in material science. For instance, the crystal packing of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones has been explored, showing that structural differences impact their solid-state arrangements (Khan et al., 2014).

Synthesis and Antifungal Activity

Compounds within this chemical family have been synthesized using green chemistry approaches, such as ultrasound and molecular sieves, and evaluated for their antifungal properties. This demonstrates the potential pharmaceutical applications of these compounds, where their structural features can be optimized for maximal biological activity. Notably, some synthesized derivatives have shown promising antifungal activity against human pathogenic fungal strains, indicating their potential in developing new antifungal agents (Nimbalkar et al., 2016).

Anticancer Potential

Additionally, derivatives of such compounds have been investigated for their anticancer properties. The synthesis and evaluation of these derivatives against various human cancer cell lines provide insights into their potential therapeutic applications. Some compounds have shown good to moderate activity, suggesting their relevance in the search for new anticancer drugs (Yakantham et al., 2019).

Corrosion Inhibition

Interestingly, oxadiazole derivatives, closely related to the compound , have been studied for their application in corrosion inhibition. These studies are essential for understanding how such compounds can protect metals from corrosion, which has implications in materials science and engineering. The effectiveness of these compounds as corrosion inhibitors for mild steel in acidic environments has been documented, showcasing their utility beyond biological applications (Kalia et al., 2020).

properties

IUPAC Name

10-(3-ethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-4-13-7-5-8-14(11-13)22-19(25)21-16-12-20(22,2)24-18-15(16)9-6-10-17(18)23-3/h5-11,16H,4,12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQONNJQWRQEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=S)NC3CC2(OC4=C3C=CC=C4OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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